molecular formula C8H5ClO B12621925 4-(Chloroethynyl)phenol CAS No. 919790-47-9

4-(Chloroethynyl)phenol

Cat. No.: B12621925
CAS No.: 919790-47-9
M. Wt: 152.58 g/mol
InChI Key: APFBMEPKAZHRLY-UHFFFAOYSA-N
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Description

4-(Chloroethynyl)phenol is an organic compound with the molecular formula C8H5ClO It is a derivative of phenol, where a chlorine atom and an ethynyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloroethynyl)phenol typically involves the chlorination of phenol followed by the introduction of an ethynyl group. One common method is the nucleophilic aromatic substitution reaction, where phenol is first chlorinated to form 4-chlorophenol. This intermediate is then subjected to further reactions to introduce the ethynyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by ethynylation under controlled conditions. The use of catalysts and specific reaction conditions can optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloroethynyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Chloroethynyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Chloroethynyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing biological pathways. The chlorine and ethynyl groups can also affect the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 4-(Chloroethynyl)phenol is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

919790-47-9

Molecular Formula

C8H5ClO

Molecular Weight

152.58 g/mol

IUPAC Name

4-(2-chloroethynyl)phenol

InChI

InChI=1S/C8H5ClO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H

InChI Key

APFBMEPKAZHRLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCl)O

Origin of Product

United States

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